[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Overview
Description
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethyl and carbamoyl groups. The final steps involve the attachment of the oxoethoxy and acetic acid moieties under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- [6-Ethyl-3-(4-methylbenzyl)carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene]
- [2-(6-Ethyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]acetic acid
Uniqueness
What sets [2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[[6-ethyl-3-[(4-methylphenyl)methylcarbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-15-8-9-17-18(10-15)31-23(25-19(26)12-30-13-20(27)28)21(17)22(29)24-11-16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEFXENMIHPJHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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